![molecular formula C22H23N5O2S B243301 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide](/img/structure/B243301.png)

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key signaling molecule involved in the development and activation of B cells, which play a critical role in the immune system. TAK-659 has been shown to have potential therapeutic applications in various diseases, including B cell malignancies, autoimmune diseases, and inflammatory disorders.

Wirkmechanismus

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide works by selectively inhibiting BTK, a key signaling molecule involved in B cell development and activation. BTK is a member of the Tec family of non-receptor tyrosine kinases and plays a critical role in B cell receptor (BCR) signaling. Upon activation of the BCR, BTK is activated and phosphorylates downstream targets, leading to B cell activation, proliferation, and differentiation. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking BCR signaling and B cell activation.

Biochemical and physiological effects:

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide has been shown to have several biochemical and physiological effects, including inhibition of BTK activity, suppression of B cell activation and proliferation, and reduction of inflammation. In a study published in Leukemia, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide was shown to induce apoptosis (programmed cell death) in B cell lymphoma cells by inhibiting BTK and downstream signaling pathways (Kawakami et al., 2018). In another study published in the Journal of Immunology, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide was shown to inhibit the production of inflammatory cytokines by B cells and dendritic cells, suggesting its potential as an anti-inflammatory agent (Suzuki et al., 2017).

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide as a research tool is its high selectivity for BTK, which allows for specific targeting of B cell signaling pathways. However, one limitation is its potential off-target effects on other kinases, which may affect the interpretation of experimental results. Additionally, the optimal concentration and duration of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide treatment may vary depending on the cell type and experimental conditions.

Zukünftige Richtungen

There are several potential future directions for research on N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide, including:

1. Combination therapy: N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide may be used in combination with other drugs to enhance its therapeutic efficacy and overcome resistance mechanisms.

2. Biomarker identification: Biomarkers may be identified to predict response to N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide treatment and monitor disease progression.

3. Clinical trials: N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide may be evaluated in clinical trials for various diseases, including B cell malignancies, autoimmune diseases, and inflammatory disorders.

4. Mechanistic studies: Further mechanistic studies may be conducted to elucidate the downstream targets and pathways affected by N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide and its potential off-target effects.

Conclusion:

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide is a small molecule inhibitor that targets the BTK pathway and has potential therapeutic applications in various diseases. Its selective inhibition of BTK makes it a valuable research tool for studying B cell signaling pathways. Further research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesemethoden

The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide involves several steps, including the formation of the triazole-thiadiazole ring system, the coupling of the benzyl and isopropoxy groups, and the introduction of the amide moiety. The synthesis has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited (US20150126613A1).

Wissenschaftliche Forschungsanwendungen

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In a study published in Cancer Research, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide was shown to inhibit the growth of B cell lymphoma cells in vitro and in vivo by blocking BTK signaling (Wang et al., 2017). In another study published in Arthritis & Rheumatology, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide was shown to ameliorate the symptoms of arthritis in a mouse model of rheumatoid arthritis by inhibiting B cell activation and reducing inflammation (Nakamura et al., 2019).

Eigenschaften

Molekularformel |

C22H23N5O2S |

|---|---|

Molekulargewicht |

421.5 g/mol |

IUPAC-Name |

N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-4-propan-2-yloxybenzamide |

InChI |

InChI=1S/C22H23N5O2S/c1-4-19-24-25-22-27(19)26-21(30-22)17-7-5-15(6-8-17)13-23-20(28)16-9-11-18(12-10-16)29-14(2)3/h5-12,14H,4,13H2,1-3H3,(H,23,28) |

InChI-Schlüssel |

YMRAQSYRMFHZKN-UHFFFAOYSA-N |

SMILES |

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)OC(C)C |

Kanonische SMILES |

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)OC(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243224.png)

![2-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}malononitrile](/img/structure/B243225.png)

![N-[1-(1-adamantyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B243231.png)

![4-[3-(furan-2-yl)-5H-[1,2,4]triazolo[3,4-a]phthalazin-6-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B243238.png)

![1-(4-Methylphenyl)-3-[4-(4-pyridinylmethyl)anilino]-1-propanone](/img/structure/B243244.png)

![N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide](/img/structure/B243247.png)

![N-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-benzimidazol-2-amine](/img/structure/B243248.png)

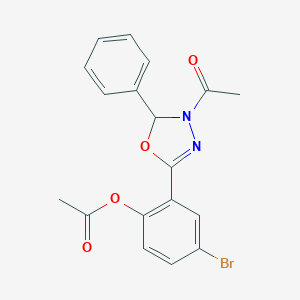

![2-[3-Acetyl-5-(3-bromophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-6-allylphenyl acetate](/img/structure/B243250.png)